molecular formula C12H8ClFN2O3 B15168228 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine CAS No. 642084-76-2

5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine

Cat. No.: B15168228
CAS No.: 642084-76-2
M. Wt: 282.65 g/mol
InChI Key: CQCIOCQRIWVTMG-UHFFFAOYSA-N
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Description

5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a chloro and nitro group on the phenyl ring, a methoxy linkage, and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.

    Methoxylation: The methoxy group is introduced by reacting the chlorinated nitrophenyl compound with sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of the methoxy group yields carboxylic acids.

Scientific Research Applications

5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of the nitro and chloro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenylmethanol
  • 2-Fluoro-5-nitrophenylmethanol
  • 2-Chloro-5-methoxypyridine

Uniqueness

5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro and a chloro group on the phenyl ring, along with a methoxy linkage and a fluorine atom on the pyridine ring, makes it a versatile compound for various applications.

Properties

CAS No.

642084-76-2

Molecular Formula

C12H8ClFN2O3

Molecular Weight

282.65 g/mol

IUPAC Name

5-[(2-chloro-5-nitrophenyl)methoxy]-2-fluoropyridine

InChI

InChI=1S/C12H8ClFN2O3/c13-11-3-1-9(16(17)18)5-8(11)7-19-10-2-4-12(14)15-6-10/h1-6H,7H2

InChI Key

CQCIOCQRIWVTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])COC2=CN=C(C=C2)F)Cl

Origin of Product

United States

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